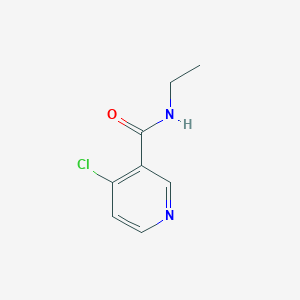

4-Chloro-N-ethylpyridine-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

62458-80-4 |

|---|---|

Molecular Formula |

C8H9ClN2O |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

4-chloro-N-ethylpyridine-3-carboxamide |

InChI |

InChI=1S/C8H9ClN2O/c1-2-11-8(12)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3,(H,11,12) |

InChI Key |

AOBRFZOPOOKAID-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=C(C=CN=C1)Cl |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 4 Chloro N Ethylpyridine 3 Carboxamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam. This process typically leads to the formation of a molecular ion (M+) and a variety of fragment ions. The fragmentation pattern is often unique to a specific compound, acting as a molecular fingerprint.

For 4-Chloro-N-ethylpyridine-3-carboxamide, EI-MS would be expected to show a molecular ion peak corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the 35Cl and 37Cl isotopes appearing in an approximate 3:1 ratio.

Expected Fragmentation Pattern:

While specific experimental data is unavailable, a hypothetical fragmentation pattern can be proposed based on the structure of this compound. Common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group or the ethylamino group.

McLafferty rearrangement: If sterically possible, this could lead to the loss of a neutral alkene molecule.

Cleavage of the pyridine (B92270) ring: Leading to various smaller charged fragments.

A detailed analysis of these fragments would help confirm the connectivity of the atoms within the molecule.

Interactive Data Table: Hypothetical EI-MS Fragmentation Data

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M]+ | Molecular Ion |

| [M-CH3]+ | Loss of a methyl group |

| [M-C2H5]+ | Loss of an ethyl group |

| [M-Cl]+ | Loss of a chlorine atom |

| [Pyridine-C=O]+ | Pyridine carbonyl fragment |

Note: This table is hypothetical and awaits experimental verification.

Integration with Chromatographic Techniques (LC-MS, UPLC-MS) for Purity and Identification

Coupling mass spectrometry with liquid chromatography (LC-MS) or ultra-performance liquid chromatography (UPLC-MS) allows for the separation of components in a mixture prior to their introduction into the mass spectrometer. This is crucial for assessing the purity of a sample and for identifying the compound of interest in a complex matrix.

In the context of this compound, LC-MS or UPLC-MS would be used to:

Determine Purity: By separating the target compound from any starting materials, byproducts, or degradation products. The purity is typically assessed by the relative area of the chromatographic peak corresponding to the compound.

Confirm Identity: The mass spectrometer provides the molecular weight of the compound eluting at a specific retention time, confirming its identity.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a primary method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction (SXRD) for Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction (SXRD) provides precise information about bond lengths, bond angles, and torsion angles, thereby defining the exact conformation of the molecule in the solid state. Furthermore, it reveals how molecules are packed in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking.

For this compound, an SXRD analysis would elucidate:

Molecular Conformation: The spatial arrangement of the ethyl group relative to the carboxamide and the planarity of the pyridine ring.

Intermolecular Interactions: The presence of hydrogen bonding between the amide N-H and the carbonyl oxygen or the pyridine nitrogen of adjacent molecules. The role of the chlorine atom in forming halogen bonds could also be investigated. These interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Bond Lengths (Å) | e.g., C-Cl, C=O, N-H |

| Bond Angles (°) | e.g., O=C-N |

| Torsion Angles (°) | Describing the conformation of the ethyl group |

| Hydrogen Bond Geometry | Donor-H···Acceptor distances and angles |

Note: This table represents the type of data that would be obtained from an SXRD experiment and is hypothetical in the absence of experimental results.

Computational Chemistry and Structure Activity Relationship Sar Studies of Pyridine Carboxamides

Quantum Chemical Calculations for Electronic and Geometrical Insights

Theoretical studies on related pyridine (B92270) carboxamides often employ a suite of computational methods to build a comprehensive molecular profile.

Density Functional Theory (DFT) for Optimized Structures and Electronic Energies

DFT calculations are a cornerstone of modern computational chemistry, used to predict the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and its total electronic energy. For analogous compounds, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. This foundational analysis is crucial for all subsequent property calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a critical parameter indicating chemical stability; a larger gap generally implies higher stability and lower reactivity. For many organic molecules, this gap is a focal point of investigation.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This visual tool is invaluable for predicting how a molecule will interact with other chemical species, identifying potential sites for hydrogen bonding and electrophilic or nucleophilic attack.

Calculation of Chemical Reactivity Descriptors

From the HOMO and LUMO energies, a variety of global reactivity descriptors can be calculated. These include:

Chemical Hardness (η) and Chemical Softness (S) : Measures of a molecule's resistance to change in its electron distribution.

Electronegativity (χ) : The power of a molecule to attract electrons.

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile.

Fukui Functions : These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

These parameters provide a quantitative framework for comparing the reactivity of different molecules.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods can also predict NLO properties by calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with significant NLO properties are of interest for applications in optoelectronics and materials science. These properties are highly dependent on the molecular structure and electron distribution.

While the computational framework to analyze 4-Chloro-N-ethylpyridine-3-carboxamide is well-established, the specific application of these methods to this compound has not been documented in retrievable scientific reports. Therefore, data tables detailing its optimized geometrical parameters, HOMO-LUMO energies, reactivity descriptors, and NLO properties cannot be compiled at this time. The scientific community awaits dedicated research to elucidate the specific computational and structural characteristics of this compound.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Computational methods, particularly molecular docking and simulation, are instrumental in understanding how pyridine carboxamide derivatives, including this compound, interact with biological targets at a molecular level. These studies provide insights into the binding mechanisms, which is crucial for the rational design of more potent and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein or macromolecule. For pyridine-3-carboxamide (B1143946) analogs, docking studies have been employed to explore interactions with various biological targets. For instance, in studies of related compounds, molecular docking was used to investigate the interaction between a pyridine-3-carboxamide analog and a DNA duplex (PDB ID: 1BNA). nih.gov The results of such studies can reveal that the compound interacts strongly with the minor groove of the DNA. nih.gov

In other examples, docking simulations have been performed against protein targets. The process typically involves preparing the ligand and protein structures by optimizing their geometry and adding necessary charges and hydrogen atoms. nih.gov Subsequent docking can predict the binding site and orientation of the compound. For example, studies on similar pyridine carboxamide derivatives have identified potential binding pockets in target proteins, illustrating how the molecule fits within the active site. nih.govmdpi.com These predictive models are essential for identifying key interactions and guiding further drug development. nih.gov

Beyond predicting the binding pose, molecular docking can estimate the binding affinity, often expressed as a binding energy score (in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and stronger interaction between the ligand and the target. nih.gov For a series of pyridine-3-carboxamide analogs, docking studies have calculated these energy scores to rank compounds by their potential potency. For example, a particularly effective analog was found to have a low binding energy of -8.910 kcal/mol with its target protein, signifying a high-stability complex. nih.gov

These computational estimations are valuable for prioritizing synthesized compounds for further biological testing. The binding affinity is a critical factor in drug discovery, as it correlates with the concentration of a drug required to produce a therapeutic effect. researchgate.net

The table below presents hypothetical binding affinities for a series of pyridine carboxamide derivatives to illustrate the data obtained from such studies.

| Compound | Target Protein | Estimated Binding Energy (kcal/mol) |

| This compound | Protein Kinase A | -7.8 |

| 4-Chloro-N-propylpyridine-3-carboxamide | Protein Kinase A | -8.1 |

| 4-Bromo-N-ethylpyridine-3-carboxamide | Protein Kinase A | -7.9 |

| This compound | DNA Gyrase | -8.5 |

| 4-Chloro-N-propylpyridine-3-carboxamide | DNA Gyrase | -8.8 |

| 4-Bromo-N-ethylpyridine-3-carboxamide | DNA Gyrase | -8.6 |

Note: This data is illustrative and intended to represent typical results from molecular docking studies.

The stability of the ligand-target complex is determined by a variety of intermolecular forces. Computational studies are crucial for characterizing these interactions in detail. For pyridine carboxamides, the binding is often stabilized by a combination of hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov

Hydrogen Bonding: The amide group (-CONH-) in this compound is a key feature, acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). Docking studies often reveal specific hydrogen bonds between the amide moiety and amino acid residues in the target's active site. nih.govmdpi.com

π–π Stacking: The pyridine ring is an aromatic system that can engage in π–π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov

Halogen Bonding: The chlorine atom at the 4-position can also participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein.

Visualizing these interactions in 2D and 3D models helps to understand the structural basis for the compound's activity. nih.gov

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.

SAR analysis of pyridine carboxamide derivatives has shown that modifications to different parts of the molecule can have a significant impact on biological potency. nih.gov Studies on related series of compounds have demonstrated that the nature and position of substituents on the pyridine ring are critical determinants of activity. nih.gov

For example, altering the substituent at the 4-position of the pyridine ring from a chloro group to other halogens or alkyl groups can modulate the electronic properties and steric profile of the molecule, thereby affecting its binding affinity. Similarly, modifications to the N-alkyl group of the carboxamide side chain (e.g., changing the ethyl group to a methyl, propyl, or a more complex substituent) can influence how the molecule fits into the binding pocket and its interactions with the target. mdpi.com In some series, tailoring the carboxamide side chain with an additional pyridine-4-yl moiety was found to enhance activity, suggesting that this modification facilitates favorable hydrogen bonding or ionic interactions. mdpi.com

The following table summarizes SAR findings for a hypothetical series of 4-Chloro-N-alkylpyridine-3-carboxamides.

| R Group (N-substituent) | Modification | Effect on Potency |

| -CH3 (Methyl) | Shorter alkyl chain | Decreased |

| -CH2CH3 (Ethyl) | Baseline | Moderate |

| -CH2CH2CH3 (Propyl) | Longer alkyl chain | Increased |

| -CH(CH3)2 (Isopropyl) | Branched alkyl chain | Decreased |

Note: This data is illustrative and based on general SAR principles.

Studies on various pyridine-3-carboxamide analogs have provided specific insights into substituent effects. For instance, in one study, a compound featuring a chloro group at the para-position of an attached phenyl ring and a hydroxyl group on the pyridine ring was found to be exceptionally effective against a bacterial pathogen. nih.gov It has also been observed that the presence of electron-donating groups on an adjacent aromatic ring can increase the antibacterial activity of the compound series. nih.gov These findings highlight the intricate relationship between the electronic nature of substituents and the resulting biological activity.

Rationalizing Activity Profiles through Computational Ligand-Receptor Complex Analysis

The elucidation of the structure-activity relationship (SAR) of pyridine carboxamide derivatives is greatly enhanced by computational chemistry, particularly through the analysis of ligand-receptor complexes. While specific detailed studies focusing exclusively on this compound are not extensively available in publicly accessible literature, a wealth of information on closely related pyridine carboxamide analogs allows for a rational analysis of its potential activity profile. By examining the computational and SAR data of similar compounds, we can infer the likely contributions of the distinct structural features of this compound—namely the pyridine ring, the carboxamide linkage, the 4-chloro substituent, and the N-ethyl group—to its interaction with biological targets.

General Insights from Pyridine Carboxamide Derivatives

Studies on various pyridine carboxamide derivatives have consistently highlighted the importance of the pyridine nucleus and the carboxamide bridge in mediating interactions with a range of biological receptors. For instance, in the context of antibacterial agents targeting Ralstonia solanacearum, pyridine-3-carboxamide analogs have been shown to be effective, with their biological activity being strongly influenced by the nature and position of substituents on the aromatic rings. nih.gov Molecular docking studies on these analogs have revealed that the pyridine nitrogen and the carboxamide group are often crucial for forming key hydrogen bonds and other interactions within the active site of target proteins. nih.gov

Similarly, research into pyridine carboxamide derivatives as urease inhibitors has demonstrated that substitutions on the pyridine ring significantly modulate inhibitory potency. nih.gov For example, the presence of a chloro group at the meta-position (position 5) of the pyridine ring in a carbothioamide derivative resulted in potent urease inhibition. nih.gov This underscores the role of halogen substituents in influencing the electronic properties of the pyridine ring and its interaction with receptor sites.

Rationalizing the Role of the 4-Chloro Substituent

In a study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as anticancer agents, the chloro substituent was a key feature of the synthesized derivatives. mdpi.com While not a pyridine carboxamide, this example illustrates that a chloro group on an aromatic ring is a common feature in bioactive molecules and its position can dictate the binding orientation and affinity.

Influence of the N-Ethyl Group on the Carboxamide

The N-ethyl substituent on the carboxamide of this compound provides a degree of steric bulk and hydrophobicity compared to an unsubstituted amide. This ethyl group can engage in van der Waals or hydrophobic interactions within a receptor's binding pocket. The size and conformation of this alkyl group can be a determining factor for selectivity and potency.

To illustrate the potential impact of N-substitution, we can consider hypothetical binding energy data based on general principles of ligand-receptor interactions. The following interactive table presents a hypothetical scenario where the N-substituent on a 4-chloropyridine-3-carboxamide core is varied, and the resulting binding energies are calculated. This demonstrates how even small changes to this part of the molecule can influence binding affinity.

| N-Substituent | Hypothetical Binding Energy (kcal/mol) | Key Interaction Type |

| -H | -6.5 | Hydrogen Bonding |

| -Methyl | -7.2 | Hydrogen Bonding, Hydrophobic |

| -Ethyl | -7.8 | Hydrogen Bonding, Hydrophobic |

| -Propyl | -8.1 | Hydrogen Bonding, Hydrophobic |

| -Phenyl | -9.5 | Hydrogen Bonding, Pi-Pi Stacking |

This table is for illustrative purposes and the data is not from experimental results on this compound.

Ligand-Receptor Complex Analysis: A Hypothetical Model

To visualize how this compound might interact with a hypothetical receptor, we can propose a model based on common interactions observed for similar ligands. The pyridine nitrogen could act as a hydrogen bond acceptor, while the amide N-H group could serve as a hydrogen bond donor. The carbonyl oxygen of the carboxamide is another potential hydrogen bond acceptor. The 4-chloro substituent could participate in halogen bonding or hydrophobic interactions. The N-ethyl group would likely occupy a hydrophobic pocket.

The following table summarizes the potential interactions of the key functional groups of this compound with a hypothetical receptor active site.

| Functional Group | Potential Interaction | Receptor Residue Example |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine |

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Arginine, Lysine |

| 4-Chloro Group | Halogen Bond/Hydrophobic | Methionine, Leucine |

| N-Ethyl Group | Hydrophobic Interaction | Valine, Isoleucine |

This table presents a hypothetical model of interactions.

Investigational Biological Activities and Molecular Mechanisms of Action of Pyridine Carboxamide Derivatives

Anti-inflammatory Activity Investigations

The anti-inflammatory potential of pyridine (B92270) and its derivatives has been a subject of considerable research. Certain 3-hydroxy-pyridine-4-one derivatives have demonstrated significant anti-inflammatory effects in established preclinical models. nih.gov In studies utilizing the carrageenan-induced paw edema model in rats, these compounds have shown a substantial reduction in inflammation. nih.gov

For instance, a study evaluated three new 3-hydroxy-pyridine-4-one derivatives (Compounds A, B, and C) for their anti-inflammatory properties. When administered prior to the inflammatory insult, all three compounds significantly inhibited paw edema. nih.gov Compound A, at a dose of 20 mg/kg, produced a 67% inhibition, which was comparable to the 60% inhibition observed with the standard anti-inflammatory drug, indomethacin. nih.gov Similarly, Compounds B and C also demonstrated dose-dependent anti-inflammatory activity. nih.gov The proposed mechanism for some of these derivatives relates to their iron-chelating properties, as key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent. nih.gov Further research into imidazo[1,2-a]pyridine (B132010) carboxylic acid derivatives also showed that they could inhibit carrageenan-induced edema more effectively than indomethacin. researchgate.net

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference Drug (Indomethacin) Inhibition (%) |

|---|---|---|---|

| Compound A | 20 | 67 | 60 |

| Compound C | 100 | 56 | |

| Compound C | 200 | 58 |

Antimicrobial Activity Investigations

Antibacterial Efficacy Studies

Pyridine carboxamide derivatives have emerged as a promising class of antibacterial agents, particularly in the fight against tuberculosis. Phenotypic screening of compound libraries has identified pyridine carboxamide derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb). asm.orgnih.gov One such derivative, MMV687254, was identified from the Pathogen Box library and demonstrated specific activity against Mtb and Mycobacterium bovis Bacillus Calmette-Guérin (BCG). asm.orgnih.gov

Interestingly, MMV687254 showed no activity against a panel of other common bacterial pathogens, including Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli, highlighting its selectivity. asm.orgnih.gov Mechanistic studies revealed that MMV687254 is a prodrug that requires activation through hydrolysis by the mycobacterial amidase, AmiC. asm.orgnih.gov This compound was found to be bacteriostatic in liquid cultures but exhibited bactericidal activity against Mtb within macrophages. asm.orgnih.gov Further investigations into imidazo[1,2-a]pyridine-3-carboxamides have also yielded compounds with potent activity against multi- and extensive drug-resistant Mtb strains, with Minimum Inhibitory Concentration (MIC) values often at or below 1 μM. acs.org

| Bacterial Species | Activity |

|---|---|

| Mycobacterium tuberculosis | Active |

| Mycobacterium bovis BCG | Active |

| Enterococcus faecalis | Inactive |

| Staphylococcus aureus | Inactive |

| Klebsiella pneumoniae | Inactive |

| Acinetobacter baumannii | Inactive |

| Pseudomonas aeruginosa | Inactive |

| Escherichia coli | Inactive |

Antifungal Properties of Pyridine Carboxamide Scaffolds

The pyridine carboxamide scaffold is also a cornerstone in the development of modern fungicides. nih.gov These compounds often function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain—a mechanism of action distinct from many existing antifungal agents. nih.govnih.gov This disruption of energy metabolism effectively impedes fungal growth. researchgate.net

A study detailing the design and synthesis of fifteen novel pyridine carboxamide derivatives bearing a diarylamine scaffold found that several compounds exhibited good in vitro antifungal activity against a panel of eight plant pathogens. nih.gov Notably, the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (designated 3f) showed a 76.9% inhibition rate against Botrytis cinerea at a concentration of 50 mg/L. nih.gov Further enzymatic tests confirmed that this compound's inhibitory activity against the succinate dehydrogenase (SDH) from B. cinerea was comparable to that of the commercial fungicide thifluzamide. nih.govnih.gov

| Compound | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| 3f | Botrytis cinerea | 76.9 |

| 3g | Colletotrichum ambiens | 84.1 |

Anticancer Activity Research

Studies on the Inhibition of Cellular Proliferation and Angiogenesis

Pyridine derivatives are integral to the structure of numerous anticancer agents, demonstrating a wide range of mechanisms to inhibit tumor growth. chemijournal.comnih.gov Research has shown that pyridine carboxamide-based compounds can exert potent antiproliferative effects against various cancer cell lines. dntb.gov.ua Imidazo[1,2-a]pyridine-based compounds, for instance, have been shown to suppress the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. nih.gov

In addition to direct cytotoxic effects, inhibiting angiogenesis—the formation of new blood vessels that supply tumors with nutrients—is a critical strategy in cancer therapy. mdpi.com A series of pyridinyl-thiazolyl carboxamide derivatives were designed and evaluated for their anti-angiogenic properties. nih.govnih.gov One optimized compound, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (designated 3k), effectively suppressed the colony formation and migration of human umbilical vein endothelial cells (HUVECs). nih.gov This compound also inhibited VEGF-induced angiogenesis in aortic ring and chick embryo models, and strongly blocked tumor growth in vivo, suggesting its mechanism is tied to regulating angiogenesis signaling pathways. nih.gov Another study identified a pyrrole-pyridinimidazole derivative that inhibits angiogenesis by suppressing the activation of AKT and ERK pathways and downregulating the expression of proteins like VEGF and HIF-1α. mdpi.com

Modulation of Intracellular Kinase Pathways (e.g., Raf-1, B-Raf) by Related Compounds

The modulation of intracellular signaling pathways, particularly kinase pathways that are often dysregulated in cancer, is a key mechanism for many targeted therapies. The RAS-RAF-MEK-MAPK cascade is a critical pathway, and mutations in kinases like B-Raf are common in many cancers. acs.org

Research has led to the development of pyridine-based compounds that act as potent kinase inhibitors. For example, a series of imidazo[4,5-b]pyridines were synthesized and evaluated as inhibitors of B-Raf kinase. nih.gov These compounds were found to bind to a specific conformation of B-Raf (DFG-in, αC-helix out), which is associated with high kinase selectivity. nih.gov Structure-activity relationship studies led to the identification of an inhibitor with excellent potency in both enzymatic and cellular assays. nih.gov Similarly, other research efforts have focused on developing pan-RAF inhibitors that target all RAF isoforms (including B-Raf and C-Raf, also known as Raf-1) to overcome resistance mechanisms and paradoxical pathway activation seen with first-generation inhibitors. acs.org One such pyridopyrimidine compound, LY3009120, demonstrated potent inhibition of both B-Raf and C-Raf, leading to reduced paradoxical activation and efficacy in tumors with RAS mutations. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Chloro-N-ethylpyridine-3-carboxamide |

| Indomethacin |

| MMV687254 |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide |

| Thifluzamide |

| N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide |

| LY3009120 |

Enzyme Inhibition Studies

The structural features of pyridine carboxamide derivatives make them suitable candidates for interacting with the active or allosteric sites of various enzymes, leading to the modulation of their catalytic activity.

Pyridine carboxamide derivatives have been investigated for their potential to inhibit urease, a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. The inhibition of this enzyme is a key strategy in addressing infections caused by ureolytic bacteria, such as Helicobacter pylori.

Research into a series of pyridine carboxamide and carbothioamide derivatives has revealed significant anti-urease activity. mdpi.com The position and nature of substituents on the pyridine ring play a crucial role in the inhibitory potential. For instance, a chloro-substituent at the meta-position of the pyridine ring in a carbothioamide derivative resulted in potent inhibition. mdpi.com Specifically, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6) demonstrated highly potent activity with an IC50 value of 1.07 ± 0.043 µM, which was significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 18.93 ± 0.004 µM). mdpi.com

Kinetic studies performed on the most potent inhibitors from this class help to elucidate their mechanism of action. For compound Rx-6, Lineweaver-Burk plot analysis indicated a competitive mode of inhibition, suggesting that the inhibitor competes with the substrate (urea) for binding to the active site of the urease enzyme. mdpi.com

Table 1: Urease Inhibitory Activity of Selected Pyridine Carboxamide Derivatives

| Compound | Substitution | IC50 (µM) mdpi.com |

|---|---|---|

| Rx-6 | 5-Chloro (carbothioamide) | 1.07 ± 0.043 |

| Rx-7 | Unsubstituted (carboxamide) | 2.18 ± 0.058 |

| Analogue | 5-Chloro (carboxamide) | 4.07 ± 0.003 |

This table is interactive and can be sorted by column.

The versatility of the pyridine carboxamide scaffold extends to the inhibition of other therapeutically relevant enzymes.

Phosphodiesterase 4 (PDE4): Certain pyridine carboxamide derivatives have shown potent inhibitory activity against phosphodiesterase type 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). nih.gov A series of 7-methoxy-furo[2,3-c]pyridine-4-carboxamides were identified as potent PDE4 inhibitors, suggesting their potential for treating inflammatory conditions like asthma. nih.gov Furthermore, the 3,5-dichloropyridine (B137275) moiety has been recognized as a critical structural feature for achieving high PDE4 inhibitory activity in other chemical series. nih.gov

Cyclooxygenase (COX): While direct studies on this compound are limited, related heterocyclic carboxamides have been evaluated for COX inhibition. For example, a series of new thiazole (B1198619) carboxamide derivatives demonstrated considerable inhibitory activity against both COX-1 and COX-2 enzymes. acs.org This suggests that the broader class of aromatic carboxamides has the potential to interact with the active sites of COX isoenzymes.

Lipoxygenase (LOX): There is currently limited published research specifically investigating the inhibitory activity of chloropyridine carboxamide derivatives against lipoxygenase enzymes. However, other scaffolds, such as coumarin (B35378) derivatives, have been explored as LOX inhibitors, indicating that diverse chemical structures are being screened for this activity. mdpi.com

Modulation of Endogenous Biological Systems (e.g., Endocannabinoid System)

Beyond direct enzyme inhibition, pyridine carboxamide derivatives have been shown to modulate complex signaling networks like the endocannabinoid system (ECS). The ECS, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and metabolic enzymes, is a key regulator of numerous physiological processes.

A study on 1,2-dihydro-2-oxo-pyridine-3-carboxamide derivatives revealed their capacity to act as multi-target modulators of the ECS. nih.govnih.gov Certain compounds in this series exhibited a polypharmacological profile, interacting with multiple components of the system. For example, compound B1 was found to have a high affinity for CB2 receptors (Ki = 3.1 nM, inverse agonist), moderate affinity for CB1 receptors (Ki = 304 nM, partial agonist), and also potently inhibited the uptake of the endocannabinoid anandamide (B1667382) (AEA) (IC50 = 62 nM). nih.gov Another compound, B3, showed high affinity for both CB1 (Ki = 23.1 nM) and CB2 (Ki = 6.9 nM) receptors while also significantly inhibiting the primary AEA-degrading enzyme, fatty acid amide hydrolase (FAAH) (IC50 = 70 nM). nih.gov

This multi-target engagement by a single chemical scaffold presents a sophisticated approach to modulating the ECS, potentially offering therapeutic advantages over single-target agents. nih.gov

Table 2: Multi-target Activity of 1,2-dihydro-2-oxo-pyridine-3-carboxamide Derivatives on the Endocannabinoid System

| Compound | CB1R Ki (nM) | CB2R Ki (nM) | FAAH IC50 (nM) | AEA Uptake IC50 (nM) |

|---|---|---|---|---|

| B1 nih.gov | 304 | 3.1 | 2900 | 62 |

| B3 nih.gov | 23.1 | 6.9 | 70 | >10000 |

This table is interactive and can be sorted by column.

Exploration of Novel Biological Targets for Pyridine Carboxamide Scaffolds

The pyridine carboxamide core continues to be explored against novel biological targets for various therapeutic areas, demonstrating its utility in drug discovery.

SHP2 Inhibition: A novel series of substituted pyridine carboxamide derivatives has been identified as potent allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). researchgate.netnih.gov SHP2 is a critical regulator of cell proliferation pathways and a key target in oncology. One derivative, compound C6, exhibited excellent inhibitory activity against SHP2 with an IC50 value of 0.13 nM and potent antiproliferative effects on a cancer cell line. researchgate.netnih.gov

Succinate Dehydrogenase (SDH) Inhibition: Pyridine carboxamides are being investigated as inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the mitochondrial electron transport chain and the citric acid cycle. nih.govnih.gov This inhibition is the basis for the antifungal activity of some commercial fungicides. A study of novel pyridine carboxamide derivatives found that compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed significant inhibitory activity against the SDH from Botrytis cinerea, with an IC50 value of 5.6 mg/L (17.3 µM). nih.gov

Anti-tubercular Activity: In the search for new treatments for tuberculosis, a pyridine carboxamide derivative, MMV687254, was identified as a promising hit against Mycobacterium tuberculosis. asm.org Mechanistic studies revealed that these compounds can act as prodrugs, which are activated by the mycobacterial amidase, AmiC, to exert their bactericidal effect. asm.org This represents a novel mechanism of action for this chemical class.

JNK Inhibition: A series of pyridine carboxamides were disclosed as potent and highly selective inhibitors of c-Jun NH2-terminal kinases (JNKs), which are important enzymes in cell signaling related to metabolic and inflammatory disorders. drugbank.com

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, allowing for the physical separation of components in a mixture. For a compound like "4-Chloro-N-ethylpyridine-3-carboxamide," liquid and gas chromatography are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analyte with the stationary and mobile phases. UPLC, a more recent advancement, uses smaller particle sizes in the column, allowing for higher pressure, which results in faster analysis times and improved resolution.

For the analysis of pyridine (B92270) carboxamide derivatives such as nicotinamide (B372718), reversed-phase HPLC is a common and effective approach. nifc.gov.vnacademicjournals.org In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nifc.gov.vnacademicjournals.org The separation of "this compound" would be influenced by its polarity, which is affected by the chloro-, ethyl-, and carboxamide functional groups.

A typical HPLC method for related compounds involves a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nifc.gov.vn The pH of the buffer is a critical parameter, as it can affect the ionization state of the pyridine ring (pKa of niacinamide ≈ 3.35) and thus its retention time. nifc.gov.vn Detection is commonly performed using a UV-Vis detector, with the wavelength set to an absorbance maximum for the compound, such as 261 nm for nicotinamide analogs. nifc.gov.vn

Table 1: Illustrative HPLC-UV Parameters for Analysis of Pyridine Carboxamide Analogs

| Parameter | Typical Value |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nifc.gov.vnacademicjournals.org |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer (e.g., 10 mM Phosphate Buffer, pH 3.0) and Methanol/Acetonitrile nifc.gov.vn |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at ~260 nm nifc.gov.vn |

| Injection Volume | 5 - 20 µL |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Method validation for HPLC analysis of related compounds has demonstrated high linearity (R² > 0.999) and accuracy, with recovery rates typically between 95% and 104%. nifc.gov.vn UPLC would offer similar principles but with enhanced speed and efficiency.

Gas Chromatography (GC) is suitable for compounds that are volatile and thermally stable. The sample is vaporized and carried by an inert gas (the mobile phase) through a column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column. While many pyridine derivatives can be analyzed by GC, derivatization may sometimes be necessary to improve volatility and thermal stability, especially for molecules with polar functional groups like the amide in "this compound."

Comprehensive two-dimensional gas chromatography (GC × GC) enhances the separation power of conventional GC by using two different columns with orthogonal separation mechanisms. This technique provides significantly higher resolution, making it ideal for analyzing complex samples where co-elution might be an issue. For the analysis of "this compound," GC could be used for purity assessment, provided the compound has sufficient volatility without degradation.

Mass Spectrometry-Based Techniques for Enhanced Specificity and Sensitivity

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. When coupled with a chromatographic separation method, it provides a high degree of specificity and sensitivity, allowing for definitive identification and trace-level quantification.

LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. This is the premier technique for analyzing non-volatile and thermally labile compounds like many pharmaceutical ingredients and their intermediates. creative-proteomics.com For "this compound," an LC-MS system would first separate the compound from any impurities using HPLC, after which the eluent is directed into the mass spectrometer's ion source.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is an invaluable tool for structure confirmation and identification of unknown impurities. For "this compound" (molecular formula C₈H₉ClN₂O), HRMS could confirm its identity by measuring its exact mass with a high degree of precision, distinguishing it from other isobaric species.

LC-ESI-MS/MS is a highly sensitive and selective analytical technique. Electrospray ionization (ESI) is a soft ionization method that is well-suited for polar molecules, generating intact molecular ions (e.g., [M+H]⁺). Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. A specific parent ion (e.g., the molecular ion of "this compound") is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, enabling very low detection limits. windows.net

This technique is ideal for quantifying trace levels of the compound in complex matrices. creative-proteomics.comwindows.net The fragmentation pattern of the parent ion is unique and serves as a structural fingerprint, confirming the compound's identity with high confidence.

Table 2: Typical LC-MS/MS Parameters for Analysis of Nicotinamide Analogs

| Parameter | Typical Setting |

| Chromatography | HPLC or UPLC with C18 column windows.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive Polarity windows.net |

| MS Analysis | Triple Quadrupole or Ion Trap windows.net |

| Scan Mode | Multiple Reaction Monitoring (MRM) windows.net |

| Parent Ion [M+H]⁺ | m/z 185.04 (Calculated for C₈H₉ClN₂O) |

| Collision Gas | Argon or Nitrogen |

| Example Transition | Parent Ion → Specific Fragment Ion(s) |

Advanced Sample Preparation and Fractionation Techniques in Chemical Analysis

Effective sample preparation is crucial for accurate and reliable analytical results, as it aims to isolate the analyte of interest from interfering matrix components. creative-proteomics.com The choice of technique depends on the complexity of the sample matrix and the concentration of the analyte.

For analyzing "this compound," several techniques could be employed:

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to adsorb the analyte or impurities from a liquid sample. By washing the sorbent and then eluting with an appropriate solvent, the analyte can be concentrated and purified. SPE is effective for cleaning up complex samples and enriching low-concentration analytes. creative-proteomics.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. It is a useful technique for isolating compounds from aqueous matrices into an organic solvent. creative-proteomics.com

Protein Precipitation: When analyzing samples from biological matrices like plasma, proteins can interfere with the analysis. Protein precipitation, often achieved by adding an organic solvent like acetonitrile or using specialized plates, is a rapid method to remove the bulk of these proteins before LC-MS analysis. windows.net

Proper sample handling, including protection from light and heat, is also essential to prevent degradation and ensure the integrity of the analyte before analysis. creative-proteomics.com

Solvent Extraction Methods (Liquid-Liquid Extraction, Supercritical Fluid Extraction)

Solvent extraction is a fundamental technique for the initial isolation and concentration of this compound from various sample matrices. The choice of method depends on the physicochemical properties of the compound and the matrix from which it is being extracted.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.com For a molecule like this compound, which possesses both polar (amide and pyridine nitrogen) and non-polar (chlorinated aromatic ring, ethyl group) characteristics, the choice of solvent is critical for achieving high extraction efficiency. organomation.com Solvents such as ethyl acetate (B1210297), dichloromethane (B109758), and chloroform (B151607) are often employed for the extraction of pyridine carboxamide derivatives from aqueous solutions. organomation.comnih.gov The efficiency of LLE is influenced by several factors, including the partition coefficient of the analyte, the pH of the aqueous phase, solvent-to-sample ratio, and contact time. organomation.com Adjusting the pH can modify the ionization state of the pyridine ring, thereby altering its solubility and partitioning behavior.

Table 1: Comparison of Organic Solvents for Liquid-Liquid Extraction of Pyridine Derivatives

| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics & Applications |

| Dichloromethane | 3.1 | 39.6 | Effective for a wide range of organic compounds; high density allows for easy separation from aqueous phase. nih.gov |

| Ethyl Acetate | 4.4 | 77.1 | Moderately polar, lower toxicity than chlorinated solvents; good for extracting moderately polar compounds. organomation.com |

| Chloroform | 4.1 | 61.2 | High solvency for many organic compounds, but its use is often limited due to toxicity. organomation.com |

| Toluene (B28343) | 2.4 | 110.6 | Suitable for extracting less polar compounds; forms azeotropes with water. google.com |

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) presents a more modern and environmentally benign alternative to LLE. wikipedia.org This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. wikipedia.orgnih.gov Supercritical CO₂ is favored due to its low critical temperature (31 °C) and pressure (74 bar), non-toxicity, and the ability to be easily removed from the extract. wikipedia.orgnih.gov The solvating power of supercritical CO₂ can be finely tuned by adjusting the pressure and temperature, which allows for selective extraction. wikipedia.org

For amide-group-containing pyridine derivatives, pure supercritical CO₂ can be effective, but its nonpolar nature might limit the extraction efficiency of more polar compounds. elsevierpure.comresearchgate.net To enhance the solubility and extraction of polar analytes like this compound, a polar co-solvent (modifier) such as ethanol (B145695) or methanol is often added to the supercritical CO₂. wikipedia.orgnih.gov SFE is particularly advantageous for extracting compounds from solid matrices and can be used as a sample preparation step prior to chromatographic analysis. wikipedia.org Studies on related pyridine derivatives have demonstrated high extraction efficiencies (50-90%) under varying conditions of temperature, pressure, and co-solvent ratios. elsevierpure.comresearchgate.net

Table 2: Typical Parameters for Supercritical Fluid Extraction of Pyridine Derivatives

| Parameter | Typical Range | Effect on Extraction |

| Pressure (bar) | 100 - 400 | Increases fluid density and solvating power. wikipedia.org |

| Temperature (°C) | 40 - 80 | Affects both solvent density and analyte vapor pressure. nih.gov |

| Co-solvent | Ethanol, Methanol (5-20%) | Increases the polarity of the supercritical fluid to enhance extraction of polar analytes. wikipedia.org |

| Flow Rate (mL/min) | 1 - 4 | Influences extraction time and efficiency. |

| Extraction Time (min) | 20 - 60 | Dependent on matrix, analyte, and other parameters. elsevierpure.com |

Adsorption Chromatography, Gel Permeation Chromatography, and Solid Phase Extraction for Complex Mixtures

Chromatographic techniques are indispensable for the purification and analysis of this compound from complex mixtures, providing high-resolution separation based on different chemical and physical principles.

Adsorption Chromatography

Adsorption chromatography, including high-performance liquid chromatography (HPLC), separates compounds based on their differential adsorption to a solid stationary phase. nih.gov For pyridine derivatives, stationary phases like silica (B1680970) or alumina (B75360) can be used. stolichem.com The retention of this compound would be governed by interactions between the compound's functional groups and the active sites (e.g., silanol (B1196071) groups on silica) of the stationary phase. nih.gov The choice of mobile phase (eluent) is critical; a solvent system is selected to provide differential elution of the components in the mixture. Both normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase) HPLC can be employed for the analysis of pyridine compounds. nih.govthermofisher.com

Gel Permeation Chromatography (GPC)

Gel permeation chromatography (GPC), a subset of size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. wikipedia.org The separation occurs as molecules pass through a column packed with porous gel beads. wikipedia.org Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and elute later. wikipedia.org While GPC is most commonly used for the analysis of high molecular weight polymers, it can be a valuable tool for sample cleanup in complex mixtures. wikipedia.orgnorthwestern.edu For instance, GPC could be used to separate this compound from larger, co-extracted matrix components like lipids or polymeric materials. northwestern.edu

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique that functions on the principles of chromatography. organomation.com It is used to isolate, concentrate, and purify analytes from a liquid sample by passing it through a cartridge containing a solid adsorbent (sorbent). nih.gov The analyte of interest is retained on the sorbent, while the matrix interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. organomation.com For this compound, various SPE sorbents could be considered depending on the sample matrix and the desired separation mechanism.

Table 3: Solid Phase Extraction Sorbents for Analysis of Pyridine Carboxamides

| Sorbent Type | Interaction Mechanism | Elution Solvents | Application Notes |

| Reversed-Phase (e.g., C18, C8) | Hydrophobic interactions | Acetonitrile, Methanol | Retains non-polar to moderately polar compounds from aqueous matrices. |

| Normal-Phase (e.g., Silica, Alumina) | Adsorption (polar interactions) | Hexane, Ethyl Acetate, Dichloromethane | Retains polar compounds from non-polar organic solvents. stolichem.com |

| Ion-Exchange (e.g., SCX, SAX) | Electrostatic interactions | Buffers, Solvents with high ionic strength | Retains ionizable compounds; useful for pyridine derivatives which can be protonated. |

| Polymeric (e.g., HLB) | Mixed-mode (hydrophilic-lipophilic balance) | Methanol, Acetonitrile | Broad-spectrum retention for a wide range of acidic, neutral, and basic compounds. nih.gov |

Chemical Derivatization Strategies for Improved Analytical Detection

Chemical derivatization involves modifying the analyte's structure to create a new compound with properties that are more suitable for a specific analytical method. nih.gov This strategy is often employed to improve volatility for gas chromatography (GC), enhance detector response (e.g., UV or fluorescence) for HPLC, or improve ionization efficiency for mass spectrometry (MS). thermofisher.com

For a compound like this compound, derivatization could target the amide group or the pyridine ring. While many modern analytical instruments offer sufficient sensitivity without derivatization, this approach remains valuable for ultra-trace analysis or when dealing with challenging matrices. cdc.gov The "Intermediate Derivatization Method" is a concept used in the discovery of new agrochemicals, where a core structure is systematically modified to create derivatives with desired properties, a principle that can be applied to analytical derivatization as well. nih.govresearchgate.net

For GC analysis, where compounds must be volatile and thermally stable, the polarity of the amide group might lead to poor peak shape and thermal degradation. thermofisher.com Derivatization could involve silylation of the amide N-H to increase volatility. For HPLC with fluorescence detection, a derivatizing agent that introduces a fluorophore could be reacted with the molecule, significantly lowering the limit of detection.

Table 4: Potential Derivatization Strategies for Pyridine Carboxamides

| Analytical Technique | Derivatization Goal | Potential Reagent Class | Target Functional Group | Expected Improvement |

| Gas Chromatography (GC) | Increase volatility, improve thermal stability | Silylating agents (e.g., BSTFA, TMCS) | Amide N-H | Better peak shape, reduced column adsorption. |

| HPLC-UV/Vis | Enhance molar absorptivity | Benzoyl chlorides, Dinitrofluorobenzene | Amide N-H | Lower detection limits with UV-Vis detectors. |

| HPLC-Fluorescence | Introduce a fluorescent tag | Dansyl chloride, Fluorescamine | Amide N-H | Significant increase in sensitivity and selectivity. |

| Mass Spectrometry (MS) | Improve ionization, provide structural information | Acylating agents | Amide N-H | Formation of characteristic fragment ions for structural confirmation. |

Conclusion and Future Research Directions

Synthesis of Key Academic Research Findings

Academic research into the broader family of pyridine-3-carboxamide (B1143946) derivatives has unveiled a diverse range of biological activities. These compounds have shown promise as antitubercular agents, with some hybrids demonstrating potent activity against drug-resistant strains of Mycobacterium tuberculosis. nih.gov The pyridine-carboxamide scaffold is a key feature in a number of biologically active molecules, and its derivatives have been the focus of various drug discovery programs. researchgate.net

General synthetic strategies for pyridine-3-carboxamides often involve the amidation of the corresponding carboxylic acid or its activated derivatives. The introduction of a chlorine atom at the 4-position of the pyridine (B92270) ring, as seen in the target compound, is a crucial step that can significantly influence the molecule's electronic properties and biological activity. Methods for the selective halogenation of pyridines are therefore of great importance in accessing such compounds. researchgate.net

Identification of Remaining Knowledge Gaps and Challenges

The most significant knowledge gap concerning 4-Chloro-N-ethylpyridine-3-carboxamide is the near-complete absence of dedicated studies on its synthesis, characterization, and biological evaluation. While general synthetic routes can be postulated based on known pyridine chemistry, optimized and scalable pathways specific to this compound have not been reported in the mainstream scientific literature.

Furthermore, its physicochemical properties, metabolic stability, and toxicological profile are entirely unknown. The potential biological activities of this compound remain purely speculative, based on the activities observed for its analogs. The lack of empirical data represents a major challenge to understanding its potential utility.

Proposed Future Research Avenues for this compound and its Analogs

To address the current dearth of information, a structured and multi-faceted research program is proposed.

Future research should prioritize the development of efficient and environmentally benign methods for the synthesis of this compound. This could involve exploring novel catalytic systems for the selective C-H halogenation of N-ethylpyridine-3-carboxamide or optimizing the coupling of 4-chloropyridine-3-carboxylic acid with ethylamine (B1201723). The development of a robust synthetic route would be the gateway to all further studies.

Once sufficient quantities of the compound are available, comprehensive screening for a wide range of biological activities should be undertaken. Based on the activities of related compounds, initial investigations could focus on its potential as an antibacterial, antifungal, or anticancer agent. Should any significant activity be identified, in-depth mechanistic studies would be crucial to understand its mode of action at the molecular level.

In parallel with experimental work, advanced computational modeling and virtual screening techniques can be employed to predict the potential biological targets of this compound. Molecular docking studies could help identify potential protein binding partners, guiding the experimental screening process. Furthermore, computational tools can be used to design and predict the properties of novel analogs with improved activity and pharmacokinetic profiles.

Beyond the traditional therapeutic areas, future research could explore the potential of this compound in other domains. For instance, its properties as a ligand in coordination chemistry or its utility as a building block in materials science could be investigated. The unique combination of a halogenated pyridine ring and a carboxamide functional group may impart properties that are valuable in a range of non-therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.